N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide is a synthetic compound notable for its potential applications in agriculture, particularly as a pesticide. This compound is characterized by its complex molecular structure and specific functional groups that contribute to its biological activity. The chemical is cataloged under the CAS number 338407-75-3 and is recognized for its efficacy against various pests.
This compound belongs to the class of chemicals known as sulfonamides, specifically featuring a pyridine ring substituted with chlorine and trifluoromethyl groups. Its classification as a pesticide highlights its significance in agricultural chemistry, where it may serve as an insecticide or fungicide .
The synthesis of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide typically involves multi-step organic reactions. Key methods include:
Technical details of these reactions include temperature control, solvent selection, and reaction time optimization to ensure high yields and purity of the final product .
The molecular formula for N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide is C13H7ClF6N2O2S2. Its structure features:
Key structural data includes:
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide undergoes several chemical reactions relevant to its functionality:
Technical details regarding these reactions include reaction conditions such as pH, temperature, and solvent choice that influence reaction rates and yields .
The mechanism of action for N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide primarily revolves around its interaction with biological targets in pests:
Data from studies indicate that compounds with similar structures often exhibit high potency against target organisms due to their ability to penetrate cellular membranes and interact with intracellular targets .
Relevant data includes stability tests under various environmental conditions and solubility profiles in different solvents .
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide has significant applications in scientific research:
Ongoing studies aim to assess its environmental impact and efficacy across various pest species, potentially leading to regulatory approvals for broader agricultural use .
The strategic incorporation of specific functional groups and heterocyclic systems represents a cornerstone of modern medicinal chemistry, enabling the optimization of pharmacological profiles through precise modulation of electronic properties, lipophilicity, and target engagement kinetics. N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide exemplifies this approach, integrating three pharmaceutically privileged motifs—trifluoromethyl, sulfonamide, and halogenated pyridine—within a single molecular architecture. This section examines the distinct roles of these motifs and the historical context underpinning their convergence in targeted therapeutic agents.
The trifluoromethyl group (-CF~3~) and sulfonamide moiety (-SO~2~NH-) constitute indispensable pharmacophores in contemporary drug discovery, primarily due to their profound influence on molecular recognition and pharmacokinetic behavior. The -CF~3~ group enhances metabolic stability, membrane permeability, and binding affinity through a combination of high electronegativity, moderate lipophilicity (π=0.88), and steric bulk comparable to an isopropyl group. These properties facilitate optimal van der Waals interactions within hydrophobic enzyme pockets while resisting oxidative metabolism. Approximately 20% of FDA-approved small-molecule drugs introduced annually now contain fluorine or fluorinated groups, with trifluoromethylated compounds demonstrating particular prominence in oncology and metabolic disease therapeutics [2].
Sulfonamides contribute versatile binding characteristics: the sulfonyl oxygen atoms act as hydrogen-bond acceptors, while the N-H proton serves as a hydrogen-bond donor. This bifunctionality enables deep engagement with polar residues in enzyme active sites. Furthermore, sulfonamides confer favorable crystallinity and aqueous solubility, counterbalancing the lipophilicity of aromatic systems. Recent innovations include sulfondiimidamides (-SO~2~(NH)~2~), which expand hydrogen-bonding capabilities and offer new vectors for structural diversification [8]. The convergence of -CF~3~ and -SO~2~NH- in a single scaffold, as observed in N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide, synergistically enhances target selectivity and metabolic resilience, as evidenced by peroxisome proliferator-activated receptor alpha (PPARα) agonists where trifluoromethanesulfonamide derivatives exhibit nanomolar potency and >100-fold selectivity over PPARγ isoforms [5].
Table 1: Therapeutic Applications of Trifluoromethyl and Sulfonamide Motifs in FDA-Approved Drugs
Drug Name | Indication | Key Motifs | Target | Role of Motifs |
---|---|---|---|---|
Ubrogepant | Acute Migraine | -CF~3~ (alkyl) | CGRP Receptor | Enhances binding affinity and metabolic stability |
Alpelisib | Breast Cancer | -CF~3~ (pyridine-attached) | PI3Kα | Improves potency and kinase selectivity |
K-111 | Metabolic Syndrome | -SO~2~NH- + -CF~3~ | PPARα | Augments transcriptional activity and selectivity |
Pyridine-sulfanyl hybrid architectures, exemplified by the 3-chloro-5-(trifluoromethyl)pyridinyl-sulfanyl linkage in the subject compound, exploit orthogonal physicochemical properties to optimize kinase inhibition. The pyridine ring provides a rigid, electron-deficient scaffold capable of forming critical hinge-region hydrogen bonds in ATP-binding sites. Substitution at the 3-position with chlorine and 5-position with -CF~3~ introduces steric and electronic perturbations that enhance selectivity: chlorine fills small hydrophobic subpockets, while -CF~3~ stabilizes interactions with conserved leucine or phenylalanine residues. Computational analyses reveal that 3,5-disubstituted pyridines induce a 15–30° rotation in the hinge region compared to unsubstituted analogs, enabling selective accommodation within structurally unique kinases .
The sulfanyl (-S-) linker acts as a conformationally flexible tether, allowing the pendant phenyl-methanesulfonamide group to explore deep hydrophobic regions adjacent to the ATP cleft. This flexibility is crucial for engaging allosteric sites or accommodating conformational changes in mutant kinases. Pyrazolopyridine-based kinase inhibitors (e.g., selpercatinib) demonstrate that bioisosteric replacement of pyridine with azaindazole enhances hinge-binding efficiency through supplementary hydrogen bonding. Similarly, the furo[3,2-b]pyridine core in CLK/HIPK inhibitors exploits oxygen’s electronegativity to strengthen hinge interactions, achieving IC~50~ values <10 nM [6] . In N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide, the sulfanyl bridge likely confers entropy-driven binding by pre-organizing the molecule into a bioactive conformation while permitting adaptive motion during kinase induced-fit binding.
The evolution of halogenated sulfonamide derivatives spans five decades, beginning with antibacterial sulfa drugs and progressing to kinase-targeted agents. Early derivatives focused on N-unsubstituted arylsulfonamides, but limited metabolic stability and off-target activity prompted structural refinements. The integration of halogen atoms—particularly chlorine at pyridine ortho-positions—emerged as a pivotal strategy to enhance target specificity and residence time. Chlorine’s halogen-bonding capability (σ-hole interaction) with carbonyl oxygen or histidine residues enables distinctive binding geometries inaccessible to non-halogenated analogs. For example, in carbonic anhydrase inhibitors, chloro-sulfonamides exhibit 10-fold lower K~i~ values compared to methyl derivatives due to halogen bonding with His64 [9].
The trifluoromethyl group’s incorporation marked a second-generation innovation, first leveraged in anti-inflammatory COX-2 inhibitors (e.g., celecoxib) and later in kinase-targeted scaffolds. Clinical candidates like SM08502 (a CLK inhibitor) incorporate chloro-trifluoromethylpyridine to achieve dual inhibition of splicing kinases and downstream oncogenic pathways. Patent analyses reveal a surge in 3-chloro-5-(trifluoromethyl)pyridinyl sulfonamide derivatives between 2010–2025, particularly as BCR-ABL, ALK, and PI3K inhibitors. N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide embodies this evolution, combining halogen bonding (Cl), lipophilic permeability (-CF~3~), and sulfonamide-directed polar interactions within a compact molecular framework [1] [9] . Its structural complexity reflects contemporary design principles addressing multi-factorial drug resistance.
Table 2: Milestones in Halogenated Sulfonamide-Based Therapeutics
Era | Representative Agents | Therapeutic Area | Key Structural Features | Impact |
---|---|---|---|---|
1930s–1960s | Sulfanilamide | Anti-infective | Simple arylsulfonamide | First systemic antibacterial agents |
1990s–2000s | Celecoxib | Inflammation | Pyrazole-SO~2~NH~2~ + -CF~3~ | COX-2 selectivity; reduced GI toxicity |
2010s–2020s | Alpelisib | Oncology | Chloropyridine + thiazole-sulfonamide + -CF~3~ | PI3Kα inhibition in PIK3CA-mutated cancers |
2020s–Present | Subject Compound | Targeted Oncology | 3-Cl-5-CF~3~-pyridinyl-sulfanyl-phenyl-SO~2~NHCH~3~ | Kinase inhibition with halogen bonding capabilities |
The progression underscores a paradigm shift from broad-spectrum activity toward target-driven design, where halogen and fluorine atoms are strategically deployed to address specific resistance mutations and optimize pharmacodynamic efficacy. Current synthetic methodologies enable precise installation of these motifs, facilitating rapid exploration of structure-activity relationships in emerging chemical series [1] [6] .
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0